4-Chloro-1-isobutyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine
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Overview
Description
4-Chloro-1-isobutyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound is part of the pyrazolo[3,4-D]pyrrolo[2,3-B]pyridine family, known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-isobutyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of hydrazines with 1,3-difunctional electrophilic substrates, followed by cyclization and chlorination steps . The reaction conditions often include heating in ethanol and the use of acid or base catalysts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, scaled up for larger production volumes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-isobutyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
4-Chloro-1-isobutyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-1-isobutyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can disrupt critical signaling pathways in cells, leading to therapeutic effects such as the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: Shares a similar core structure but lacks the chlorine and isobutyl groups.
1,4-dihydropyrazolo[4′,3′5,6]pyrano[2,3-b]quinolines: Another class of heterocyclic compounds with similar biological activities.
Uniqueness
4-Chloro-1-isobutyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the isobutyl group enhances its reactivity and potential as a therapeutic agent .
Properties
Molecular Formula |
C12H13ClN4 |
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Molecular Weight |
248.71 g/mol |
IUPAC Name |
7-chloro-3-(2-methylpropyl)-3,4,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,5,7,9,11-pentaene |
InChI |
InChI=1S/C12H13ClN4/c1-7(2)6-17-10-8-3-4-14-12(8)16-11(13)9(10)5-15-17/h3-5,7,15H,6H2,1-2H3 |
InChI Key |
XGUUUAVIWSUROP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=C3C=CN=C3N=C(C2=CN1)Cl |
Origin of Product |
United States |
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